2-Amino-5-propylphenol
Description
Contextual Significance within the Class of Aminophenols
Aminophenols are a class of chemical compounds that are significant in various fields of chemical analysis and synthesis. wisdomlib.org They are characterized by their ability to participate in complex formation, making them relevant in analytical chemistry. wisdomlib.org The presence of both an electron-donating amino group and a hydroxyl group on the aromatic ring gives aminophenols unique reactivity. This dual functionality allows them to act as intermediates in the synthesis of a wide range of more complex molecules.
In the realm of materials science, aminophenols are used in the synthetic modification of proteins, highlighting their importance in chemical biology. acs.org This is achieved through oxidative strategies that enable the modification of N-terminal residues on peptides and proteins. acs.org Furthermore, aminophenols are recognized for their role in the formation of nitrogen-containing organic carbon, which is a component of atmospheric brown carbon. uky.edu Research has shown that iron can catalyze the oxidative oligomerization of aminophenols, leading to the formation of light-absorbing particles. uky.edu
The fundamental properties of aminophenols also make them key components in the development of various polymers. For instance, they are used in the synthesis of polyamides and polyimides, which are known for their thermal stability and mechanical properties. google.com
Historical Perspectives and Evolution of Research on Phenolic Amines
The study of phenolic compounds, a category that includes phenolic amines, has a rich history. nih.gov Initially, research focused on the analytical characterization of their diverse structures and the enzymes involved in their biosynthesis in plants. nih.gov Phenolic compounds are ubiquitous in the plant kingdom and serve a multitude of functions, from providing color and taste to protecting plants from environmental stressors. nih.gov
Over time, the focus of phenolic research has expanded significantly. The societal demand for sustainable products and the increasing interest in practical applications have spurred a wide range of biological and epidemiological studies. nih.gov These investigations aim to characterize the health-promoting properties of specific phenolic compounds, particularly their antioxidant activities. nih.gov
In recent years, there has been a growing emphasis on the use of phenolic compounds in material science. For example, phenolic resins, developed over a century ago, are utilized in a wide array of applications due to their excellent adhesion, heat resistance, and flame-retardant properties. mdpi.com The evolution of research in this area now includes efforts to recycle these durable materials. mdpi.com
The study of bioactive amines, another related class of compounds, has also evolved. Initially investigated for their roles in plant development, research now also explores their physiological effects in humans. ufmg.br
Identification of Key Research Gaps and Future Perspectives for 2-Amino-5-propylphenol
While the broader classes of aminophenols and phenolic amines have been extensively studied, this compound as a specific entity represents a significant research gap. Much of the available information on this compound is found in patents, suggesting its use as an intermediate or a component in proprietary formulations, such as photosensitive resin compositions and oxidative dyeing agents. google.comgoogle.com However, detailed academic studies on its synthesis, characterization, and specific application potentials are scarce.
Future research on this compound could explore several promising avenues:
Synthesis and Characterization: Developing and optimizing synthetic routes to produce high-purity this compound would be a foundational step. Detailed characterization of its physical and chemical properties would provide the necessary data for predicting its behavior in various applications.
Polymer Chemistry: Given the use of similar aminophenols in the production of high-performance polymers, investigating the potential of this compound as a monomer or curing agent for epoxy resins and other polymers could lead to new materials with tailored properties. mdpi.com
Biological Activity: A systematic evaluation of the biological activities of this compound could uncover potential applications in pharmaceuticals or agrochemicals. The well-documented antioxidant properties of phenolic compounds suggest that this could be a fruitful area of investigation. nih.gov
Environmental Chemistry: Understanding the environmental fate and potential transformations of this compound is crucial, especially if it is to be used in industrial applications. Studies on its degradation pathways and potential to form brown carbon, similar to other aminophenols, would be valuable. uky.edubibliotekanauki.pl
The following table provides a summary of key data for this compound and related compounds mentioned in this article.
| Compound Name | Molecular Formula | CAS Number | Key Research Area |
| This compound | C9H13NO | 83279-61-4 | Intermediate in synthesis google.comgoogle.comgoogle.com |
| p-Aminophenol | C6H7NO | 123-30-8 | Environmental degradation studies bibliotekanauki.pl |
| Phenolic Amine | Not applicable | Not applicable | Curing agents for epoxy resins mdpi.com |
This table can be sorted by clicking on the column headers.
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-amino-5-propylphenol |
InChI |
InChI=1S/C9H13NO/c1-2-3-7-4-5-8(10)9(11)6-7/h4-6,11H,2-3,10H2,1H3 |
InChI Key |
YMVYKBJXVKHCEV-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(C=C1)N)O |
Canonical SMILES |
CCCC1=CC(=C(C=C1)N)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Amino 5 Propylphenol and Its Precursors
Established Direct Synthesis Routes
Direct synthesis methods offer a more streamlined approach to producing 2-Amino-5-propylphenol, often involving fewer steps and potentially higher atom economy.
Regioselective Functionalization of Phenolic Substrates
The direct functionalization of phenolic substrates is a key strategy for introducing amino groups in a specific position on the aromatic ring. The regioselectivity of these reactions is crucial for obtaining the desired isomer. researchgate.netnih.gov For instance, the functionalization of 3-propylphenol (B1220475) can be a viable route. The hydroxyl group of the phenol (B47542) is an ortho-, para-director, meaning it activates these positions for electrophilic substitution. However, to achieve amination at the 2-position, specific directing groups or reaction conditions are necessary to overcome the inherent directing effect of the hydroxyl and propyl groups. Research into the use of catalysts and tailored reagents is ongoing to enhance the regioselectivity of this transformation. researchgate.netnih.gov
Catalytic Reduction of Nitro-Substituted Phenols
A widely employed and effective method for the synthesis of aminophenols is the catalytic reduction of the corresponding nitro-substituted phenols. mdpi.comnih.gov In the case of this compound, the precursor would be 2-nitro-5-propylphenol. This reduction is typically carried out using various reducing agents and catalyst systems.
Commonly used catalysts include noble metals like palladium (Pd), platinum (Pt), and nickel (Ni) supported on carbon or other materials. google.com Hydrogen gas (H₂) is a clean and efficient reducing agent for this purpose. mdpi.com The reaction is generally performed under controlled temperature and pressure to ensure high yield and selectivity. google.com For example, a patent describes the catalytic reduction of o-nitrophenol compounds using a nickel catalyst under hydrogen pressure at temperatures between 20°C and 60°C. google.com
The choice of catalyst and reaction conditions can be optimized to minimize side reactions and maximize the yield of the desired aminophenol. For instance, studies have shown that modifying the catalyst support can influence the reaction rate and selectivity. researchgate.net
Table 1: Comparison of Catalytic Systems for Nitro Group Reduction
| Catalyst System | Reducing Agent | Solvent | Temperature (°C) | Pressure ( kg/cm ²) | Reference |
| Nickel | Hydrogen | Acetone/Toluene | 30-50 | 0.1-20 | google.com |
| Pd/C | Hydrogen | Ethanol | Ambient | Atmospheric | mdpi.com |
| PtO₂ | Hydrogen | Acetic Acid | Ambient | Atmospheric | mdpi.com |
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) presents another direct route to aminophenols. wikipedia.orgpressbooks.pub This reaction involves the displacement of a leaving group, such as a halogen, on an aromatic ring by a nucleophile, in this case, an amino group source like ammonia (B1221849) or an amide. wikipedia.orgpressbooks.pub For the synthesis of this compound, a suitable precursor would be a 2-halo-5-propylphenol, where the halogen is typically chlorine or fluorine.
The success of SNAr reactions is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the intermediate Meisenheimer complex. wikipedia.org In the absence of strong activating groups, harsh reaction conditions such as high temperatures and pressures may be required. pressbooks.pub Recent advancements have focused on the use of transition metal catalysts, such as rhodium and ruthenium complexes, to facilitate SNAr reactions on less activated aromatic rings. nih.gov
Multi-step Synthetic Strategies
Multi-step syntheses provide greater flexibility in constructing the target molecule from simpler, more readily available starting materials. These strategies often involve the sequential introduction and modification of functional groups.
Elaboration from Simpler Aromatic Precursors
Building this compound from basic aromatic compounds like benzene (B151609) or phenol involves a series of electrophilic aromatic substitution and functional group interconversion steps. libretexts.org The order of these reactions is critical to ensure the correct regiochemistry of the final product. libretexts.org
A plausible synthetic sequence could begin with the Friedel-Crafts acylation of a suitable starting material to introduce the propyl group or a precursor. This would be followed by nitration to introduce the nitro group, and finally, reduction of the nitro group to the desired amino group. The directing effects of the substituents at each stage must be carefully considered to achieve the desired 1,2,4-substitution pattern. libretexts.org For example, starting with a meta-directing group would favor the introduction of a second substituent at the meta position. libretexts.org
Asymmetric Synthesis Considerations (if applicable to derivatives)
The this compound molecule itself is achiral and therefore does not have enantiomers. However, its amino and phenol functional groups serve as handles for the synthesis of more complex, chiral derivatives. Asymmetric synthesis becomes critical when this compound is used as a building block for molecules with stereogenic centers, such as certain pharmaceuticals or specialty chemicals.
The principles of asymmetric synthesis can be applied to create chiral derivatives through several established strategies:
Use of Chiral Auxiliaries: The amino group of this compound could be reacted with a chiral auxiliary. This auxiliary would direct a subsequent stereoselective reaction, and would then be removed to yield the chiral product.
Chiral Catalysis: A prochiral derivative of this compound could be transformed into a chiral product using a chiral catalyst. For instance, the asymmetric reduction of an imine formed from the amino group would yield a chiral amine.
Enzymatic Resolutions: A racemic mixture of a derivative could be resolved using enzymes that selectively react with one enantiomer, allowing for the separation of the two.
A relevant example is the synthesis of complex molecules like Secramine A, which involves the reductive amination of a substituted benzaldehyde (B42025) with a chiral tyrosine derivative—a molecule that, like this compound, contains a phenol and an amino group. harvard.edu Furthermore, research into the asymmetric synthesis of unnatural α-amino acids often involves the stereoselective addition to imines, a strategy that could be adapted for derivatives of this compound. rsc.org The construction of axially chiral structures, such as certain arylpyrazoles, through catalytic asymmetric reactions also highlights advanced methods that could be applied to complex derivatives. rsc.org
Green Chemistry Principles in the Synthesis of Aminophenols
The synthesis of aminophenols, including this compound, is an area where the principles of green chemistry are actively being applied to reduce environmental impact and improve safety. Traditional methods, such as reductions using iron in acidic media, generate large amounts of waste. chemicalbook.com Modern approaches focus on catalytic and biocatalytic methods.
Catalytic Hydrogenation: The selective hydrogenation of nitro compounds is a cornerstone of green aminophenol production. acs.orgacs.org
High-Performance Catalysts: The development of highly active and selective catalysts, such as platinum-tin alloys (Pt-Sn/Al₂O₃) or various nickel-based catalysts, allows for high conversion rates under milder conditions. tandfonline.comacs.org
Safer Hydrogen Sources: While hydrogen gas is a clean reagent, its handling can be hazardous. Transfer hydrogenation using safer hydrogen donors like formic acid or hydrazine (B178648) hydrate (B1144303) offers a viable alternative. tandfonline.combeilstein-journals.org
Novel Reaction Media: A notable green innovation is the use of a pressurized CO₂/H₂O system for the catalytic hydrogenation of nitrobenzene. acs.org The CO₂ forms carbonic acid in situ, which catalyzes the necessary rearrangement step and is self-neutralizing, thus eliminating the need for strong mineral acids. acs.org
Biocatalysis: Enzymes offer a highly specific and environmentally benign route to aminophenols, operating in aqueous media under mild conditions.
Enzyme Systems: The conversion of nitroaromatics to ortho-aminophenols can be achieved using a two-enzyme system involving a nitroreductase and a hydroxylaminobenzene (HAB) mutase. rsc.orggoogle.com Some processes link a metal-catalyzed reduction to the hydroxylamine (B1172632) stage with a subsequent enzymatic conversion by a mutase. google.com
Improved Green Metrics: The use of enzymes like horseradish peroxidase to catalyze the oxidation of aminophenols (a subsequent reaction step for many applications) has been shown to be significantly "greener" than conventional chemical oxidants, as quantified by metrics like the E-factor and reaction mass efficiency. nih.gov
The table below summarizes some green chemistry approaches relevant to aminophenol synthesis.
| Green Chemistry Principle | Application in Aminophenol Synthesis | Example/Benefit | Citation |
| Catalysis | Use of heterogeneous or homogeneous catalysts for nitro group reduction. | Replaces stoichiometric reductants (e.g., Fe/HCl), reducing waste. Catalysts like Pd, Pt, and Ni are common. | chemicalbook.comrsc.org |
| Safer Solvents & Reagents | Use of water, supercritical CO₂, or ionic liquids as reaction media. Use of formic acid as a hydrogen source. | Avoids volatile organic compounds (VOCs) and harsh mineral acids. | beilstein-journals.orgchemicalbook.comacs.org |
| Biocatalysis | Use of isolated enzymes or whole-cell systems (e.g., nitroreductase, mutase). | Reactions occur in water at ambient temperature/pressure; high selectivity reduces by-products. | nih.govrsc.orggoogle.com |
| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. | Direct amination of hydroquinones is explored as a route to improve atom economy over nitration/reduction pathways. | digitellinc.com |
| Renewable Feedstocks | Investigating routes from biomass-derived starting materials. | Lignocellulosic biomass can be a source for hydroquinone, a potential precursor for 4-aminophenol. | digitellinc.com |
By embracing these green chemistry principles, the synthesis of this compound and other aminophenols can be made more sustainable, safer, and more efficient.
Chemical Reactivity and Derivatization of 2 Amino 5 Propylphenol
Transformations Involving the Amino Functionality
The amino group (-NH₂) in 2-amino-5-propylphenol is a primary amine and a potent nucleophile, readily participating in reactions with a wide array of electrophiles. Its reactivity is fundamental to the synthesis of numerous derivatives.
The nucleophilic character of the amino group facilitates its acylation and alkylation. Acylation typically involves reaction with acyl chlorides or anhydrides to form the corresponding amides. These reactions are generally straightforward and high-yielding.
Alkylation of the amino group can be achieved using various alkylating agents. For instance, N-alkylation of amines can be performed using alcohols in the presence of a palladium catalyst, a method known as "hydrogen borrowing" catalysis. rsc.org While specific studies on this compound are not prevalent, the reactivity is analogous to other aminophenols. The general scheme involves the reaction of the amine with an alkylating agent (R-X, where X is a leaving group) to form a new C-N bond.
| Reaction Type | Reagent Class | Product Class | General Conditions |
| Acylation | Acyl Halides (e.g., R-COCl) | N-Aryl Amides | Base (e.g., Pyridine, Triethylamine) |
| Acylation | Acid Anhydrides (e.g., (RCO)₂O) | N-Aryl Amides | Often neat or in a polar aprotic solvent |
| Alkylation | Alkyl Halides (e.g., R-X) | Secondary/Tertiary Amines | Base to neutralize HX by-product |
| Alkylation | Alcohols (e.g., R-OH) | Secondary Amines | Palladium (e.g., 10% Pd/C) or other metal catalysts |
This table presents generalized reaction conditions based on the known reactivity of aminophenols.
The primary amino group of this compound readily condenses with aldehydes and ketones to form imines, commonly known as Schiff bases. masterorganicchemistry.com This reversible reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond. libretexts.orglibretexts.org The reaction rate is often optimal under mildly acidic conditions (pH ~5). libretexts.org
The synthesis of a Schiff base from a close structural analog, 2-amino-5-methylphenol (B193566), has been reported, demonstrating the feasibility of this transformation. bvsalud.orgjapsonline.com The condensation of an aminophenol with an aldehyde is a common method for preparing these derivatives, which can be carried out in solvents like ethanol. researchgate.netgoogle.com
| Reactant 1 | Reactant 2 (Class) | Product Type | Key Intermediate |
| This compound | Aldehyde (R-CHO) | Imine (Schiff Base) | Carbinolamine |
| This compound | Ketone (R₂C=O) | Imine (Schiff Base) | Carbinolamine |
This table outlines the general reactants for imine formation based on established chemical principles. masterorganicchemistry.comlibretexts.org
The ortho-disposition of the amino and hydroxyl groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic compounds, most notably benzoxazoles. The condensation of o-aminophenols with carboxylic acids or their derivatives (like aldehydes or esters) is a fundamental and widely used method for constructing the benzoxazole (B165842) ring system. researchgate.netresearchgate.net
The general mechanism involves an initial acylation of the amino group by a carboxylic acid or aldehyde, followed by an intramolecular cyclization via nucleophilic attack of the hydroxyl group and subsequent dehydration. researchgate.net Various catalysts, including Brønsted acids, Lewis acids, and even samarium triflate in aqueous media, can facilitate this transformation. arabjchem.orgorganic-chemistry.org
Similarly, while this compound lacks a thiol group for direct benzothiazole (B30560) synthesis, its derivatives could be used or it could serve as a scaffold for building such structures. The synthesis of benzothiazoles typically requires a 2-aminothiophenol (B119425) precursor, which undergoes condensation with aldehydes, carboxylic acids, or other electrophiles. organic-chemistry.orgresearchgate.net For example, 2-amino-4-(5-propyl-1,3-benzothiazol-2-yl)phenol is a known compound, indicating that the propylphenol moiety can be incorporated into benzothiazole structures. nih.gov
| Precursor | Reagent | Heterocyclic Product | General Method |
| This compound | Carboxylic Acid (R-COOH) | 2-Alkyl/Aryl-5-propylbenzoxazole | Acid-catalyzed condensation/dehydration arabjchem.orgjocpr.com |
| This compound | Aldehyde (R-CHO) | 2-Alkyl/Aryl-5-propylbenzoxazole | Oxidative cyclization researchgate.netorganic-chemistry.org |
| 2-Aminothiophenol analog | Carboxylic Acid/Aldehyde | Benzothiazole derivative | Condensation/cyclization organic-chemistry.orgresearchgate.net |
This table summarizes common cyclization pathways to form heterocyclic compounds from aminophenol precursors.
Reactions of the Hydroxyl Group
The phenolic hydroxyl group (-OH) is generally less nucleophilic than the amino group but can undergo its own characteristic reactions, such as etherification and esterification, particularly after deprotonation to the more reactive phenoxide ion. It also directs and participates in oxidative processes.
The hydroxyl group of this compound can be converted into an ether through reactions like the Williamson ether synthesis, which involves the corresponding phenoxide and an alkyl halide. The amino group may require protection (e.g., via acylation) to prevent competing N-alkylation.
Esterification of the phenolic hydroxyl group can be achieved by reaction with acyl chlorides or acid anhydrides. This reaction is often catalyzed by a base. A convenient method for esterifying carboxylic acids with alcohols under mild, nonacidic conditions uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org While this method is broadly applicable, its specific use with this compound would likely require protection of the more nucleophilic amino group to ensure selective O-acylation.
| Reaction Type | Reagent Class | Product Class | General Conditions |
| Etherification | Alkyl Halide (R-X) | Phenolic Ether | Base (e.g., NaH, K₂CO₃) to form phenoxide |
| Esterification | Acyl Halide (R-COCl) | Phenolic Ester | Base (e.g., Pyridine) |
| Esterification | Carboxylic Acid (R-COOH) | Phenolic Ester | Coupling agent (e.g., DCC) and catalyst (e.g., DMAP) orgsyn.org |
This table describes general reactions of the phenolic hydroxyl group. Selective reaction may require protection of the amino group.
Phenols are susceptible to oxidation, and these reactions can lead to the formation of new carbon-carbon or carbon-oxygen bonds through a process known as oxidative coupling. wikipedia.org The reaction often proceeds via phenoxy radical intermediates. In the case of this compound, the presence of the amino group significantly influences the course of oxidation.
Oxidation of aminophenols can lead to complex structures. For example, the oxidation of N-acetyldopamine (a catecholamine) in the presence of amino acids can lead to the formation of 4-phenylphenoxazin-2-ones. This process is believed to involve the oxidative coupling of the catechol to form a biphenyltetrol, followed by the addition of an aminophenol intermediate to the resulting o-quinone. d-nb.info Similar complex oxidative pathways could be anticipated for this compound, potentially leading to phenoxazine-type dyes or polymeric materials. The product of such reactions is often a mixture of isomers, and achieving high selectivity can be challenging. wikipedia.org
| Reaction Type | Oxidant | Intermediate Species | Potential Product Type |
| Oxidative C-C Coupling | Metal salts (e.g., VCl₄, FeCl₃), enzymes | Phenoxy radicals | Biphenol derivatives |
| Oxidative C-N/C-O Coupling | Enzymes (e.g., Tyrosinase), air | o-Quinone, phenoxy radicals | Phenoxazinone derivatives d-nb.info |
This table illustrates potential outcomes of oxidative coupling reactions involving phenolic compounds.
Reactivity of the Aromatic Nucleus
The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the electronic effects of the amino (-NH2), hydroxyl (-OH), and propyl (-C3H7) groups. The amino and hydroxyl groups are potent activating groups that enhance the ring's nucleophilicity, making it highly susceptible to electrophilic attack.
Electrophilic Aromatic Substitution with Regiocontrol
The amino and hydroxyl groups are strong electron-donating groups due to the resonance effect (+M), where their lone pairs of electrons are delocalized into the aromatic π-system. wikipedia.orgquora.com This effect substantially increases the electron density at the ortho and para positions relative to the substituent, making these positions the primary sites for electrophilic aromatic substitution. quora.comlibretexts.orglibretexts.org
In this compound, the -OH group is at position 1 and the -NH2 group is at position 2.
The hydroxyl group directs electrophiles to positions 2 (occupied), 4, and 6.
The amino group directs electrophiles to positions 1 (occupied), 3, and 5 (occupied).
The combined influence of these two powerful activating groups creates a strongly activated system. The positions ortho and para to the hydroxyl group (positions 4 and 6) and the position ortho to the amino group (position 3) are electronically enriched. The directing effects of the -OH and -NH2 groups are reinforcing, strongly favoring substitution at positions 4 and 6. libretexts.org
Position 4: Para to the -OH group and meta to the -NH2 group. It benefits from strong activation from the hydroxyl group.
Position 6: Ortho to the -OH group and para to the -NH2 group. It is strongly activated by both groups.
Position 3: Ortho to the -NH2 group and meta to the -OH group. While electronically activated by the amino group, this position is sterically hindered, being situated between the two existing substituents.
Therefore, electrophilic substitution is most likely to occur at position 6, followed by position 4. The propyl group at position 5 is a weak activating group and its directing influence is negligible compared to the powerful effects of the amino and hydroxyl functions. wikipedia.org The high reactivity of the ring means that reactions such as halogenation, nitration, and sulfonation proceed readily, often under mild conditions. rushim.ru
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds, enabling significant derivatization of the this compound nucleus. rsc.org For these reactions to occur, the aromatic ring typically requires conversion into an aryl halide or triflate. The presence of both an amine and a phenol (B47542) group necessitates careful selection of reaction conditions to achieve chemoselectivity. nih.govmit.edu
Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds and can be used to arylate the amino group of this compound or to couple an amine with a halogenated derivative of the compound. wikipedia.orgresearchgate.net Research has shown that palladium catalysts, particularly those with bulky, electron-rich phosphine (B1218219) ligands like BrettPhos, can selectively catalyze the N-arylation of aminophenols over O-arylation. nih.govmit.edu This selectivity is attributed to the kinetic preference of the palladium catalyst for C-N bond formation. mit.edu
Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for creating C-C bonds by coupling an organoboron species with an aryl halide or triflate in the presence of a palladium catalyst and a base. diva-portal.orglibretexts.org A halogenated derivative of this compound (e.g., 4-bromo-2-amino-5-propylphenol) could be coupled with various aryl or vinyl boronic acids to introduce diverse substituents onto the aromatic ring. organic-chemistry.orgnih.gov The choice of ligand, such as triphenylphosphine (B44618) (PPh3) or more advanced biarylphosphine ligands (e.g., XPhos), is crucial for achieving high yields and broad substrate scope. diva-portal.orgnih.gov
Heck Reaction: The Heck reaction couples an aryl halide or triflate with an alkene to form a substituted alkene. wikipedia.orgmdpi.com This reaction could be applied to a halogenated this compound derivative to introduce alkenyl side chains. The reaction is typically catalyzed by a palladium(0) species and requires a base. wikipedia.org The regioselectivity and stereoselectivity of the Heck reaction can be controlled by the choice of catalyst, ligands, and reaction conditions. beilstein-journals.org
The table below summarizes representative conditions for palladium-catalyzed cross-coupling reactions on substrates similar to this compound.
| Reaction Type | Aryl Halide/Triflate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| Buchwald-Hartwig N-Arylation | 4-Bromo-3-aminophenol | Aniline | 0.2 mol% [Pd(cinnamyl)Cl]2 / BrettPhos | NaOt-Bu | 1,4-Dioxane | N-Aryl-3-aminophenol | 95% | nih.govmit.edu |
| Suzuki Coupling | 6-Chloroindole | Phenylboronic acid | 1.5 mol% XPhos-Pd-G2 | K3PO4 | Dioxane/H2O | 6-Phenylindole | 97% | nih.gov |
| Suzuki Coupling | Aryl Chloride | Arylboronic acid | Pd2(dba)3 / P(t-Bu)3 | K3PO4 | Dioxane | Biaryl | High | organic-chemistry.org |
| Heck Reaction | Bromobenzene | Styrene | 1 mol% Pd-complex 6 | NaOH | DMSO | trans-Stilbene | 98% | beilstein-journals.org |
Modification of the Propyl Side Chain
The propyl side chain offers additional sites for derivatization, allowing for the synthesis of analogs with modified physical and biological properties.
Selective Functionalization of Alkyl Moieties
The functionalization of the propyl chain can be directed to specific positions, with the benzylic position (the carbon adjacent to the aromatic ring) being the most reactive due to the stability of the resulting benzylic radical or carbanion intermediates. rsc.orgsioc-journal.cn
Benzylic Functionalization: Methods for benzylic C(sp³)–H functionalization are valuable for introducing functionality directly onto the alkyl chain. rsc.orgsioc-journal.cn
Oxidation: Catalytic oxidation can convert the benzylic CH₂ group into a ketone or alcohol. For instance, iron porphyrin catalysts with H₂O₂ have been used for the oxygenation of alkyl aromatics under mild conditions, converting ethylbenzene (B125841) primarily to acetophenone. mdpi.com Such a strategy could potentially oxidize the benzylic position of the propyl chain on this compound to a ketone.
Halogenation: Radical halogenation using reagents like N-bromosuccinimide (NBS) under photochemical or radical initiation conditions can selectively introduce a halogen at the benzylic position. This halogenated intermediate is a versatile handle for subsequent nucleophilic substitution reactions.
Terminal Functionalization: While more challenging, functionalization at the terminal methyl group of the propyl chain is possible using advanced catalytic systems. Regioconvergent cross-coupling methods, for example, have been developed to construct C-C bonds at the terminal position of linear alkyl chains by utilizing palladium catalysts with ligands that favor catalyst migration along the chain. nih.gov
Chain Elongation and Rearrangement Strategies
Modifying the length and structure of the propyl side chain can lead to novel derivatives.
Chain Elongation: A common strategy for chain elongation involves a two-step process:
Terminal Functionalization: Introduction of a leaving group, such as a halide, at the terminal position of the propyl chain. This can be achieved through multi-step sequences starting from benzylic functionalization or, more directly, through complex catalytic C-H activation methods.
Nucleophilic Substitution/Cross-Coupling: The terminal halide can then be displaced by a nucleophile (e.g., cyanide, followed by reduction/hydrolysis) or used in a cross-coupling reaction (e.g., with an organometallic reagent) to extend the carbon chain.
Rearrangement Strategies: Rearrangement reactions can be employed to alter the connectivity of the alkyl side chain.
Fries Rearrangement: While this is an intramolecular rearrangement of a phenyl ester to a hydroxy aryl ketone, a related concept involves the rearrangement of alkyl phenyl ethers. rsc.orgtsijournals.com If the phenolic hydroxyl of this compound is first converted to an ether with a more complex alkyl group, acid-catalyzed rearrangement could potentially lead to new C-alkylated phenol structures. Studies on alkyl phenyl ethers have shown that they can rearrange to alkylphenols in the presence of catalysts like cation-exchanged montmorillonite (B579905) clays. rsc.org
Alkylphenol Rearrangement: Under certain acidic conditions, alkyl groups on a phenol ring can migrate. For instance, thermodynamically unstable tert-alkylphenols can rearrange to more stable sec-alkylphenols at higher temperatures. researchgate.net While the n-propyl group is already relatively stable, such rearrangements highlight the possibility of skeletal reorganization under forcing conditions.
Advanced Spectroscopic and Chromatographic Characterization of 2 Amino 5 Propylphenol
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating 2-Amino-5-propylphenol from impurities and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques utilized for these purposes.
A robust reverse-phase HPLC (RP-HPLC) method is typically developed for the analysis of aminophenols. nih.gov Method development involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve efficient separation with good peak symmetry and resolution.
A typical HPLC method for this compound would utilize a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode to ensure elution of the compound with a reasonable retention time. chemicalbook.com Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, likely around 215-280 nm. chemicalbook.com
Validation of the developed HPLC method is crucial to ensure its reliability. Key validation parameters include:
Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a specified range.
Accuracy: Determining the closeness of the test results to the true value, often assessed through recovery studies.
Precision: Measuring the degree of scatter between a series of measurements, evaluated at different levels (repeatability, intermediate precision).
Specificity: Ensuring the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Table 1: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 275 nm |
| Column Temperature | Ambient (e.g., 25 °C) |
GC-MS is a powerful technique for the identification and purity assessment of volatile and semi-volatile compounds. Due to the polar nature of the amino (-NH2) and hydroxyl (-OH) groups, this compound is often derivatized before GC analysis to increase its volatility and thermal stability. Common derivatization agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents.
The gas chromatograph separates the derivatized compound from any impurities. The mass spectrometer then fragments the eluted compound and detects the resulting ions. The fragmentation pattern, or mass spectrum, serves as a molecular fingerprint for identification.
The mass spectrum of this compound (Molecular Weight: 151.21 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 151. Key fragmentation pathways would likely involve the loss of alkyl fragments from the propyl group. A prominent fragmentation is the benzylic cleavage, leading to the loss of an ethyl radical (•C2H5), resulting in a stable ion at m/z 122. This is analogous to the fragmentation of 2-propylphenol, which shows a major peak at m/z 107 after losing an ethyl group from its molecular ion at m/z 136. nih.govhmdb.ca Further fragmentation could involve the loss of other neutral molecules like CO or HCN. The mass spectrum of the related 2-amino-5-methylphenol (B193566) shows a molecular ion at m/z 123 and a significant M-1 peak at m/z 122. nih.govnist.gov
Table 2: Predicted GC-MS Fragmentation for this compound
| m/z (mass/charge ratio) | Proposed Fragment Ion | Interpretation |
| 151 | [C9H13NO]⁺ | Molecular Ion (M⁺) |
| 122 | [M - C2H5]⁺ | Loss of an ethyl radical via benzylic cleavage |
| 106 | [M - C2H5 - NH2]⁺ or [M - C3H7]⁺ | Subsequent loss of an amino radical or loss of a propyl radical |
Structural Elucidation through High-Resolution Spectroscopy
High-resolution spectroscopic techniques are indispensable for the definitive structural elucidation of molecules by providing detailed information about the connectivity of atoms and the nature of functional groups.
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.
¹H-NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit distinct signals for the propyl chain protons (a triplet for the terminal -CH3, a sextet for the middle -CH2-, and a triplet for the benzylic -CH2-). The aromatic region would show three protons with splitting patterns determined by their positions relative to the amino, hydroxyl, and propyl groups. The protons of the -OH and -NH2 groups would appear as broad singlets, the chemical shifts of which are dependent on solvent and concentration. organicchemistrydata.org Based on data for 2-propylphenol, the benzylic protons are expected around 2.58 ppm, the middle methylene (B1212753) protons around 1.65 ppm, and the terminal methyl protons around 0.98 ppm. chemicalbook.com The aromatic protons would be expected in the 6.5-7.0 ppm range.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum of this compound would show nine distinct signals: three for the propyl group carbons and six for the aromatic carbons, each with a unique chemical shift influenced by the attached substituents.
2D-NMR Spectroscopy: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY would confirm the coupling between adjacent protons in the propyl chain and within the aromatic ring. HMBC would reveal correlations between protons and carbons separated by two or three bonds, confirming the attachment of the propyl group to the aromatic ring and the relative positions of all substituents.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Propyl -CH2- (adjacent to ring) | ~2.5 (triplet) | ~37 |
| Propyl -CH2- (middle) | ~1.6 (sextet) | ~24 |
| Propyl -CH3 | ~0.9 (triplet) | ~14 |
| Aromatic C-1 (-OH) | - | ~145 |
| Aromatic C-2 (-NH2) | - | ~138 |
| Aromatic C-3 | ~6.7 (doublet) | ~118 |
| Aromatic C-4 | ~6.6 (doublet of doublets) | ~119 |
| Aromatic C-5 (-Propyl) | - | ~130 |
| Aromatic C-6 | ~6.8 (singlet) | ~115 |
| -OH | broad singlet | - |
| -NH2 | broad singlet | - |
Note: Predicted values are based on established substituent effects and data from analogous compounds. Actual shifts may vary depending on solvent and experimental conditions.
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.
The presence of the hydroxyl (-OH) and amino (-NH2) groups would be indicated by broad and sharp peaks, respectively, in the high-wavenumber region (3200-3600 cm⁻¹). The N-H bending vibration would appear around 1600 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group would be seen just below 3000 cm⁻¹. The aromatic C=C stretching vibrations typically appear as a series of peaks in the 1450-1600 cm⁻¹ region. Finally, the C-O and C-N stretching vibrations would be observed in the fingerprint region (1000-1300 cm⁻¹).
Table 4: Characteristic FT-IR Absorption Frequencies for this compound
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | O-H Stretch | Phenolic -OH |
| 3200 - 3400 | N-H Stretch (symmetric & asymmetric) | Amino -NH2 |
| 3000 - 3100 | C-H Stretch | Aromatic C-H |
| 2850 - 2960 | C-H Stretch (symmetric & asymmetric) | Aliphatic C-H (Propyl) |
| ~1620 | N-H Bend (Scissoring) | Amino -NH2 |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1200 - 1300 | C-O Stretch | Phenolic C-O |
| 1250 - 1350 | C-N Stretch | Aromatic Amine C-N |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of a compound's elemental formula. For this compound (C9H13NO), the theoretical exact mass of the neutral molecule is 151.099714 Da. nih.gov
In HRMS analysis, the compound is typically ionized (e.g., by electrospray ionization to form [M+H]⁺). The instrument then measures the m/z of this ion to a high degree of accuracy (typically within 5 ppm). By comparing the measured accurate mass to the theoretical mass, the elemental composition can be confidently confirmed, distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). This technique provides definitive confirmation of the molecular formula, which is a critical component of structural characterization.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Derivative Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing aromatic compounds such as this compound. This method measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is a plot of absorbance versus wavelength and is characteristic of the compound's chemical structure.
For phenols in general, two primary absorption bands are typically observed in the UV region. researchgate.net These bands arise from π → π* transitions within the benzene (B151609) ring. The presence of substituents on the aromatic ring can cause shifts in the wavelength of maximum absorbance (λmax) and changes in the intensity of these bands. In the case of this compound, the hydroxyl (-OH) and amino (-NH2) groups are auxochromes, which are electron-donating groups that can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). The propyl group, being an alkyl substituent, generally has a smaller effect on the UV spectrum.
While specific experimental UV-Vis spectral data for this compound are not extensively documented in publicly available research, the spectral characteristics can be inferred from related compounds. For instance, phenol (B47542) itself exhibits a λmax around 275 nm. docbrown.info The presence of an amino group, as in aminophenol isomers, further influences the absorption spectrum. Studies on 2-aminophenol (B121084) have detailed its UV absorption properties, which are affected by the solvent used. researchgate.net Therefore, it is expected that this compound would exhibit characteristic absorption maxima influenced by its specific substitution pattern.
Derivative spectrophotometry is an advanced technique that enhances the qualitative and quantitative analysis of compounds, particularly in mixtures where spectral overlap is a problem. nih.govscholarsresearchlibrary.com This method involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. The resulting derivative spectrum can reveal fine structural details that are not apparent in the zero-order spectrum. slideshare.net
Key advantages of derivative spectrophotometry include:
Enhanced Resolution: Overlapping absorption bands can be resolved into more distinct peaks, allowing for the identification and quantification of individual components in a mixture. nih.gov
Improved Sensitivity: The technique can amplify small spectral features, improving the detection of minor components.
Elimination of Background Interference: Broad, featureless background absorption can be minimized or eliminated.
Computational and Theoretical Chemistry Studies on 2 Amino 5 Propylphenol
Quantum Chemical Calculations and Electronic Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) is a widely used quantum computational method for investigating the structural and electronic properties of molecules. rjpn.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. Studies on related compounds such as phenol (B47542) and 2-aminophenol (B121084) using DFT methods like B3LYP with a 6-311G basis set provide a framework for understanding the reactivity of 2-Amino-5-propylphenol. rjpn.orgrjpn.org
Key parameters derived from DFT calculations help to describe a molecule's reactivity:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. rjpn.org A smaller HOMO-LUMO energy gap suggests higher reactivity. researchgate.net For 2-aminophenol, the presence of the electron-donating amino group raises the HOMO energy compared to phenol, making it more reactive. rjpn.org The addition of a propyl group, another electron-donating group, in this compound is expected to further influence these frontier orbitals.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. youtube.com For aminophenols, the electron-rich regions are typically around the oxygen and nitrogen atoms, making them susceptible to electrophilic attack, while the hydrogen atoms of the hydroxyl and amino groups are electron-deficient.
A theoretical study on p-aminophenol employed DFT with the 6-31G(d,p) basis set to compute geometric parameters, vibrational frequencies, and thermochemical values, which were then used to calculate the standard electrode potential. nih.gov Such calculations for this compound would provide valuable data on its electrochemical properties.
Table 1: Key Reactivity Descriptors from DFT
| Descriptor | Definition | Implication for Reactivity |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital Energy | Higher energy indicates a better electron donor. |
| LUMO | Lowest Unoccupied Molecular Orbital Energy | Lower energy indicates a better electron acceptor. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Smaller gap implies higher reactivity and polarizability. jddtonline.info |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. Higher hardness indicates lower reactivity. rjpn.org |
| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Measures the ability of a molecule to accept electrons. rjpn.org |
This table is interactive. Click on the headers to learn more about each descriptor.
The biological activity and physical properties of a flexible molecule like this compound are dependent on its three-dimensional structure or conformation. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them.
The primary sources of conformational flexibility in this compound are the rotations around the C-O bond of the hydroxyl group, the C-N bond of the amino group, and the C-C bonds of the propyl side chain. A potential energy surface (PES) can be generated by systematically changing the dihedral angles associated with these rotations and calculating the molecule's energy at each point. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for conformational changes.
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations extend theoretical chemistry to larger systems and longer timescales, allowing for the study of molecules in more realistic environments, such as in solution or interacting with biological macromolecules.
Molecular dynamics (MD) simulations are a powerful technique for studying the behavior of a molecule in a solvent, providing insights into solvation structure and dynamics. osti.gov In an MD simulation, the movement of every atom in the system (the solute, this compound, and the surrounding solvent molecules) is calculated over time by solving Newton's equations of motion. nih.gov
A simulation of this compound in a solvent like water would reveal:
Solvation Shell Structure: By calculating the Radial Distribution Function (RDF), one can determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute. researchgate.net This would show how water molecules arrange themselves around the hydrophilic amino (-NH2) and hydroxyl (-OH) groups, forming hydrogen bonds, versus the hydrophobic propyl (-C3H7) and benzene (B151609) ring portions of the molecule.
Hydrogen Bonding Dynamics: MD simulations can track the formation and breaking of hydrogen bonds between the solute's -OH and -NH2 groups and the surrounding water molecules, providing information on the lifetime and strength of these crucial interactions.
Thermodynamic Properties: Advanced simulation techniques can be used to calculate the solvation free energy, which is a key determinant of a compound's solubility. researchgate.net
Studies on similar molecules, like 3-aminophenol, have used MD simulations with force fields like COMPASS to correlate solute-solvent interactions with macroscopic properties like solubility. researchgate.net
Phenolic compounds are known to interact with a variety of proteins, and their binding affinity is highly dependent on their structure. nih.gov Molecular docking and MD simulations are key computational tools used to investigate these interactions. nih.gov
Binding Site Identification: Computational methods like cosolvent MD simulations can identify "hotspots" on a protein's surface that are favorable for ligand binding. mdpi.com These hotspots can include the primary active site (orthosteric) or secondary (allosteric) sites that can modulate the protein's activity. mdpi.com For a molecule like this compound, the hydroxyl and amino groups can act as hydrogen bond donors and acceptors, while the propyl-substituted aromatic ring can form hydrophobic and van der Waals interactions with nonpolar amino acid residues in a protein's binding pocket. nih.gov
Binding Affinity and Mode: Docking simulations can predict the preferred orientation (binding mode) of this compound within a known protein binding site and estimate the strength of the interaction (binding affinity). Numerous studies have investigated the binding of various phenolic compounds to proteins like human serum albumin (HSA), showing that factors like the number and location of hydroxyl groups and the hydrophobicity of other substituents significantly influence binding constants. nih.govnih.gov
Allosteric Modulation: Allosteric binding, where a ligand binds to a site other than the active site, can alter a protein's conformation and function. While specific allosteric modulation by this compound has not been reported, computational studies on related phenolic structures help elucidate the general mechanisms by which these compounds can act as allosteric modulators. mdpi.com
For example, crystal structures have revealed the binding sites of phenolic compounds like quercetin (B1663063) in enzymes, highlighting the specific interactions that stabilize the complex. researchgate.net
Reaction Mechanism Prediction and Transition State Analysis
Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface for a reaction, chemists can identify the lowest energy path from reactants to products, which involves locating the transition state (TS)—the highest energy point along this path.
For this compound, theoretical methods could be used to investigate various reactions, such as:
Oxidation: Aminophenols can be electrochemically oxidized to quinoneimines. researchgate.net DFT calculations can model this two-electron, two-proton process, determine the structure of the resulting quinoneimine, and analyze its subsequent reactivity, such as hydrolysis to the corresponding benzoquinone. researchgate.net
Cyclization Reactions: The bifunctional nature of 2-aminophenols (containing both nucleophilic -NH2 and -OH groups) makes them precursors in various cyclization reactions to form heterocyclic compounds. chemcess.com Computational studies can help predict the feasibility of different reaction pathways, compare the activation energies for competing mechanisms, and identify the most likely product.
Transition State Theory: Once a transition state structure is located using quantum chemical methods, its energy can be used within the framework of Transition State Theory to calculate the theoretical rate constant of the reaction. The vibrational frequencies of the TS are also analyzed; a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.
In Silico Prediction of Chemical Transformations and Products
Computational and theoretical chemistry studies offer powerful tools for predicting the potential chemical transformations of molecules like this compound. These in silico methods allow for the exploration of reaction pathways, the identification of likely transformation products, and the assessment of the compound's reactivity under various conditions, all within a computational environment. This approach is particularly valuable for understanding potential metabolic fates, environmental degradation pathways, or reactions with other chemical species.
The prediction of chemical transformations for this compound can be approached using several computational methodologies. Quantitative Structure-Activity Relationship (QSAR) models, for instance, can correlate the molecular structure of this compound with its chemical reactivity. By comparing its structural features to those of a large database of compounds with known reaction outcomes, QSAR models can estimate its propensity to undergo specific transformations.
More detailed insights can be gained from quantum mechanical calculations, such as those based on Density Functional Theory (DFT). These methods can model the electronic structure of this compound and simulate its interaction with reactive species, such as radicals or enzymes. This allows for the calculation of activation energies for different potential reaction pathways, providing a theoretical basis for predicting the most likely transformation products.
Furthermore, a variety of specialized software tools are available that leverage extensive databases of known chemical reactions to predict the outcomes of transformations for a given starting material. These tools can suggest plausible reaction pathways and products based on established chemical principles and machine learning algorithms.
Given the structural similarity of this compound to other well-studied aminophenols and alkylphenols, it is possible to extrapolate likely transformation pathways. The presence of the amino and hydroxyl groups on the aromatic ring makes it susceptible to oxidation. Computational models would likely predict that initial transformation steps involve the oxidation of these functional groups and the aromatic ring itself.
A plausible initial transformation, as predicted by computational models, is the oxidation of the phenol group to a phenoxyl radical and the amino group to an aminyl radical. These reactive intermediates can then undergo further reactions. A common predicted pathway for aminophenols is the formation of a quinonimine or a similar quinone-like structure through oxidation. For this compound, this would likely result in the formation of 5-propyl-1,2-benzoquinonimine.
Further computational predictions would likely explore the subsequent reactions of this quinonimine intermediate. This could include hydroxylation of the aromatic ring, leading to the formation of various hydroxylated derivatives. Additionally, the propyl side chain could be a site for oxidation, potentially leading to the formation of hydroxylated or carboxylated derivatives at the propyl group.
Under more aggressive oxidative conditions, computational models would predict the opening of the aromatic ring. This would lead to the formation of smaller, aliphatic molecules. Based on studies of similar compounds, predicted degradation products could include various carboxylic acids.
It is important to note that these in silico predictions represent theoretical possibilities. The actual chemical transformations that this compound undergoes will depend on the specific reaction conditions, such as the presence of catalysts, the solvent, temperature, and the nature of any co-reactants. Experimental validation is crucial to confirm these computationally predicted pathways and products.
Below are interactive data tables summarizing the plausible in silico predicted chemical transformations and products of this compound based on the behavior of analogous compounds.
Table 1: Predicted Primary Transformation Products of this compound
| Predicted Product Name | Chemical Formula | Predicted Transformation Pathway |
| 5-Propyl-1,2-benzoquinonimine | C₉H₁₁NO | Oxidation of amino and hydroxyl groups |
| Hydroxylated this compound derivatives | C₉H₁₃NO₂ | Ring hydroxylation |
| 2-Amino-5-(hydroxypropyl)phenol derivatives | C₉H₁₃NO₂ | Side-chain oxidation |
Table 2: Predicted Ring-Opening Degradation Products of this compound
| Predicted Product Class | General Chemical Formula | Predicted Transformation Pathway |
| Aliphatic Carboxylic Acids | R-COOH | Oxidative ring cleavage |
| Dicarboxylic Acids | HOOC-R-COOH | Further oxidation of ring fragments |
Table 3: Computational Methods for Predicting Transformations
| Computational Method | Principle | Application to this compound |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical correlation between molecular structure and reactivity | Predicting general reactivity and potential for specific transformations |
| Density Functional Theory (DFT) | Quantum mechanical modeling of electronic structure | Calculating activation energies for specific reaction pathways |
| Reaction Prediction Software | Utilizing databases of known reactions and machine learning | Generating plausible reaction pathways and products |
Environmental Occurrence, Fate, and Degradation Mechanisms of Aminophenols
Sources and Distribution Pathways in Environmental Compartments
Aminophenols and their derivatives, such as alkylphenols, are not naturally produced in significant quantities; their presence in the environment is primarily a result of anthropogenic activities. researchgate.net Industrial and municipal wastewater treatment plants are considered major sources of these compounds in surface waters. icm.edu.pl
The potential sources and distribution pathways for 2-Amino-5-propylphenol are inferred from the behavior of related compounds:
Industrial Effluents: The primary route of entry into the environment is expected to be through wastewater from industries that use alkylated aminophenols as intermediates. These include the manufacturing of dyes, pharmaceuticals, pesticides, and polymers. pjoes.comnih.gov
Degradation of Commercial Products: A significant source of alkylphenols in the environment is the breakdown of alkylphenol ethoxylates (APEs), a class of non-ionic surfactants used extensively in industrial and household detergents, emulsifiers, and wetting agents. researchgate.netuobasrah.edu.iq Although this compound is not a direct breakdown product of common APEs like nonylphenol ethoxylates, the degradation of more complex, specialized chemicals could release it into the environment.
Pesticide Degradation: Some agricultural chemicals may degrade into various phenolic compounds, contributing to their presence in soil and runoff. pjoes.com
Once released, the distribution of this compound in environmental compartments (air, water, soil, sediment) is governed by its physicochemical properties. Like other alkylphenols, its hydrophobicity suggests it will preferentially accumulate in soil and sediments rather than remaining dissolved in water. researchgate.net Due to their stable metabolites and hydrophobic nature, these compounds tend to partition effectively from water to sediment. researchgate.net
Table 1: Potential Environmental Sources of Related Phenolic Compounds
| Compound Class | Primary Sources | Environmental Compartments of Concern |
|---|---|---|
| Alkylphenols (e.g., Nonylphenol, Octylphenol) | Degradation of Alkylphenol Ethoxylate (APE) surfactants from industrial and municipal wastewater. researchgate.neticm.edu.pl | Surface water, Sediments, Soil, Biota. researchgate.net |
| Simple Phenols (e.g., Phenol (B47542), Cresols) | Industrial processes (chemical manufacturing, oil refining), breakdown of plant material. pjoes.commicrobiologyresearch.org | Wastewater, Surface water, Soil. nih.gov |
| Chlorophenols | Disinfectant use, pesticide manufacturing and degradation. | Soil, Groundwater, Surface water. |
Abiotic Degradation Processes
Abiotic degradation involves non-biological processes that break down chemical compounds in the environment, primarily through light (photocatalysis) and chemical reactions (oxidation, hydrolysis).
Photocatalytic degradation is an advanced oxidation process that utilizes a semiconductor catalyst (like Titanium dioxide, TiO₂) and a light source (such as UV or visible light) to generate highly reactive hydroxyl radicals. These radicals can effectively mineralize organic pollutants.
While no studies have focused specifically on this compound, research on 2-aminophenol (B121084) demonstrates the viability of this degradation method. For instance, the photocatalytic degradation of 2-aminophenol has been successfully demonstrated using various catalysts under visible light, indicating that this pathway could be effective for other aminophenols. The addition of an external oxidant like hydrogen peroxide (H₂O₂) can enhance the degradation rate.
Chemical oxidation in the environment can occur through reactions with naturally present oxidizing agents. The phenolic hydroxyl and amino groups on the this compound molecule make it susceptible to oxidation. Oxidation of aminophenols can lead to the formation of quinone-imine structures, which may then polymerize or undergo further reactions.
Hydrolysis, the cleavage of chemical bonds by the addition of water, is another potential abiotic degradation pathway. While the aromatic ring of this compound is generally stable against hydrolysis, specific environmental conditions, such as the presence of certain catalysts or extreme pH, could potentially facilitate the breakdown of the molecule, although this is generally a slow process for such compounds. For example, studies on the cracking of 4-propylphenol (B1200801) over zeolite catalysts have shown that water can facilitate the removal of bound phenolates through hydrolysis. mdpi.com
Biotic Degradation Mechanisms
Biotic degradation, mediated by microorganisms and their enzymes, is a crucial process for the removal of organic pollutants from the environment.
The biodegradation of alkylphenols by microorganisms has been studied extensively. Bacteria, in particular, are capable of utilizing these compounds as a source of carbon and energy. microbiologyresearch.orgnih.gov The degradation pathway for this compound can be inferred from studies on similar molecules.
For many alkylphenols, microbial degradation is initiated at the phenolic moiety rather than the alkyl chain. microbiologyresearch.org A common initial step is hydroxylation of the aromatic ring, catalyzed by monooxygenase enzymes. For aminophenols, the degradation can be initiated by dioxygenase enzymes that cleave the aromatic ring. For example, the aerobic bacterial degradation of 2-aminophenol begins with ring-cleavage by 2-aminophenol-1,6-dioxygenase to form 2-aminomuconic-6-semialdehyde.
Based on the degradation of 4-n-propylphenol and other 4-n-alkylphenols (C1-C5) by Pseudomonas sp. strain KL28, a key step involves a multi-component phenol hydroxylase that oxidizes the alkylphenol to an alkylcatechol. microbiologyresearch.org This is followed by meta-cleavage of the catechol ring by a catechol 2,3-dioxygenase. microbiologyresearch.org This suggests a likely pathway for this compound would involve initial enzymatic attack on the aromatic ring, followed by ring cleavage and subsequent metabolism of the resulting aliphatic intermediates into the central metabolic pathways of the cell, such as the TCA cycle. microbiologyresearch.org
Table 2: Key Enzymes and Intermediates in the Degradation of Related Phenolic Compounds
| Initial Compound | Key Enzyme(s) | Major Intermediate(s) | Microorganism Example |
|---|---|---|---|
| 2-Aminophenol | 2-Aminophenol-1,6-dioxygenase | 2-Aminomuconic-6-semialdehyde | Pseudomonas sp. |
| 4-n-Alkylphenols (C1-C5) | Phenol Hydroxylase, Catechol 2,3-dioxygenase | 4-Alkylcatechols, 2-Hydroxymuconic semialdehyde derivatives | Pseudomonas sp. strain KL28 microbiologyresearch.org |
| 4-Ethylphenol (B45693) | 4-Ethylphenol methylenehydroxylase | 1-(4'-hydroxyphenyl)ethanol | Pseudomonas putida JD1 |
The specific enzymes that catalyze the breakdown of phenolic compounds are central to their environmental fate. The degradation of phenols and alkylphenols is often initiated by hydroxylases or oxygenases. academicjournals.org
Polyphenol Oxidases (PPOs) and Peroxidases: These enzymes are widespread in nature and can oxidize phenolic compounds. PPO, for example, oxidizes o-diphenols to reactive o-quinones, which can then polymerize. researchgate.net This process can lead to the formation of humic-like substances, effectively sequestering the pollutant in soil organic matter.
Monooxygenases and Dioxygenases: As mentioned, these are critical for the initial attack on the aromatic ring. In Pseudomonas sp. strain KL28, a multi-component phenol hydroxylase shows a preference for oxidizing 3- and 4-alkylphenols into their corresponding 4-alkylcatechols. microbiologyresearch.org A subsequent catechol 2,3-dioxygenase then preferentially cleaves these 4-alkylcatechols. microbiologyresearch.org This enzymatic specificity is crucial in determining the degradation pathway and rate.
Dehydrogenases: In some pathways, such as the degradation of 4-ethylphenol by Pseudomonas putida JD1, the initial step is a dehydrogenation reaction catalyzed by 4-ethylphenol methylenehydroxylase, which forms a quinone methide intermediate. This is then hydrated to an alcohol. This enzyme has been shown to be active on a range of 4-alkylphenols, including 4-n-propylphenol.
The efficiency of these enzymatic processes is influenced by environmental factors such as pH, temperature, and the presence of other organic compounds, which can affect enzyme activity and microbial growth. academicjournals.org
Ecotoxicological Implications for Aquatic and Terrestrial Ecosystems
Environmental Persistence and Mobility Assessment
There is currently a notable absence of empirical data and peer-reviewed studies detailing the environmental persistence and mobility of this compound. To conduct a comprehensive assessment, specific experimental data on factors such as its rate of biodegradation in soil and water, its potential for hydrolysis, and its photolysis rate would be required. Furthermore, its soil adsorption coefficient (Koc) would be necessary to predict its mobility in terrestrial environments. Without such data, any statements on its persistence (whether it is persistent, semi-persistent, or non-persistent) and mobility (its likelihood to leach into groundwater or volatilize into the atmosphere) would be purely speculative.
Table 1: Environmental Fate and Transport Parameters for this compound
| Parameter | Value | Source |
|---|---|---|
| Biodegradation | Data not available | N/A |
| Hydrolysis Half-Life | Data not available | N/A |
| Photolysis Rate | Data not available | N/A |
This table is for illustrative purposes. No data is currently available for this compound.
Bioaccumulation Potential in Environmental Organisms
Similarly, there is a lack of specific research on the bioaccumulation potential of this compound in environmental organisms. An assessment of bioaccumulation requires experimental determination of the Bioconcentration Factor (BCF), which quantifies the accumulation of a chemical in an organism from water. The octanol-water partition coefficient (Kow) can sometimes be used as a screening-level indicator of bioaccumulation potential; however, experimentally derived BCF values are necessary for a definitive assessment. Without these data points for this compound, its potential to accumulate in the tissues of fish, invertebrates, or other wildlife cannot be determined.
Table 2: Bioaccumulation and Ecotoxicity Data for this compound
| Endpoint | Species | Value | Source |
|---|---|---|---|
| Bioconcentration Factor (BCF) | Data not available | Data not available | N/A |
| Acute Toxicity (LC50) - Fish | Data not available | Data not available | N/A |
| Acute Toxicity (EC50) - Invertebrates | Data not available | Data not available | N/A |
This table is for illustrative purposes. No ecotoxicological data is currently available for this compound.
Applications in Chemical Synthesis and Industrial Processes
Role as Key Intermediates in Organic Synthesis
Aminophenols are valued intermediates in organic synthesis due to their bifunctional nature, containing both an amino and a hydroxyl group attached to an aromatic ring. These functional groups can be selectively reacted to build more complex molecular architectures.
Building Blocks for Complex Organic Molecules
In principle, 2-Amino-5-propylphenol could serve as a building block for more complex molecules. The amino group can undergo reactions such as diazotization, acylation, and alkylation, while the hydroxyl group can be etherified or esterified. These reactions would allow for the introduction of the 2-amino-5-propylphenyl moiety into larger structures. However, specific examples of complex organic molecules synthesized from this compound are not documented in the available literature. For comparison, related compounds like 2-amino-5-methylphenol (B193566) have been used in the synthesis of tridentate Schiff base ligands and novel non-metallocene catalysts.
Precursors for Specialty Polymers and Resins
Aminophenol derivatives can be used as precursors for specialty polymers and resins. Their ability to undergo polymerization, either through the amino or hydroxyl group, makes them potential candidates for the synthesis of materials with specific thermal or mechanical properties. There is, however, no specific information available that details the use of this compound as a precursor for any specialty polymers or resins.
Contribution to Materials Science and Engineering
The contribution of this compound to materials science and engineering is not specifically documented. The potential applications listed below are based on the general reactivity of aminophenols.
Monomers for Advanced Polymeric Materials
While aminophenols can be used as monomers in the production of advanced polymeric materials, there are no specific studies or reports on the use of this compound for this purpose. The properties of a polymer derived from this monomer would be influenced by the propyl group, but without experimental data, any discussion remains speculative.
Components in Functional Coatings and Adhesives
There is no information available to suggest that this compound is used as a component in functional coatings and adhesives. Generally, some amino compounds are used to formulate amino resins, which are utilized in adhesives for their hardness and chemical resistance.
Utilization in Dye and Pigment Chemistry
Aminophenol derivatives are well-known intermediates in the synthesis of various dyes and pigments, particularly azo dyes. guidechem.comnih.gov The amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of colors. For instance, 2-amino-5-nitrophenol is an important intermediate for dozens of synthetic dyes, including acidic, decentralized, and solvent dyes. guidechem.com However, there are no specific examples in the available literature of dyes or pigments that are synthesized using this compound as a precursor.
Data Tables
Due to the lack of specific data for this compound in the searched literature, no data tables with research findings can be generated.
Antioxidant Applications in Non-Biological Systems
While specific research on the antioxidant applications of this compound in non-biological systems is not extensively detailed in publicly available literature, the inherent chemical structure of aminophenols suggests a potential for such activity. Phenolic compounds, in general, are known to function as effective antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby inhibiting oxidative processes. The presence of both an amino (-NH2) and a hydroxyl (-OH) group on the aromatic ring of this compound could contribute to its antioxidant capacity.
The antioxidant mechanism of aminophenols involves the transfer of a hydrogen atom to a radical, which is a key step in breaking the chain reaction of oxidation. The resulting aminophenoxyl radical can be stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring and the amino group. The alkyl substituent, in this case, a propyl group, may also influence the antioxidant activity, though the specific effects of a propyl group on 2-aminophenol (B121084) are not well-documented.
In industrial applications, antioxidants are crucial for stabilizing materials such as polymers, lubricants, and fuels, which are susceptible to degradation by oxidation. While it is plausible that this compound could serve as an antioxidant in these systems, there is a lack of specific studies and performance data in the reviewed literature to confirm its efficacy and practical use in these contexts. Further research would be necessary to establish its antioxidant performance in various non-biological systems and to compare it with existing commercial antioxidants.
Potential as Chemical Reagents and Catalysts
The chemical structure of this compound, featuring a reactive aromatic ring with amino and hydroxyl functional groups, makes it a potentially valuable intermediate in chemical synthesis. Aminophenols are a class of compounds that are widely used as precursors in the manufacturing of a variety of products, including dyes, pharmaceuticals, and photographic chemicals researchgate.net. The presence of the propyl group could be leveraged to impart specific solubility or other physical properties to the final products.
As a chemical reagent, this compound can undergo a range of reactions typical of aminophenols. The amino group can be acylated, alkylated, or diazotized to create a variety of derivatives. The hydroxyl group can also be derivatized, for example, through etherification. Furthermore, the aromatic ring can be subject to electrophilic substitution reactions, although the positions of substitution would be directed by the existing amino and hydroxyl groups. These reactions open up pathways to synthesize more complex molecules with potential applications in various fields of chemistry.
In the realm of catalysis, aminophenol derivatives have been explored as ligands for transition metal complexes that can catalyze various organic transformations derpharmachemica.comnih.gov. The amino and hydroxyl groups can act as coordination sites for metal ions, forming stable chelate structures. Such metal complexes have shown catalytic activity in reactions like C-H amination and cross-coupling reactions derpharmachemica.comnih.govrsc.orgresearchgate.net. While there is no specific literature detailing the use of this compound as a ligand in catalysis, its structural similarity to other aminophenols suggests that it could potentially be used to synthesize novel catalysts with specific steric and electronic properties conferred by the propyl group. Further investigation would be required to synthesize and evaluate the catalytic performance of such complexes.
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Routes
The pursuit of innovative and efficient synthetic methodologies for producing 2-Amino-5-propylphenol is a primary focus of future research. Current industrial syntheses often rely on the reduction of corresponding nitrophenols, which may involve harsh reaction conditions and generate significant waste. researchgate.net Future strategies are aimed at overcoming these limitations through greener and more atom-economical pathways.
Key areas of exploration include:
Catalytic Amination: Direct amination of phenol (B47542) derivatives is a highly attractive route. Research into novel catalyst systems, such as those based on palladium, is expected to yield methods that operate under milder conditions with greater selectivity. researchgate.netrsc.org Recent advancements in dual photocatalysis, using iridium-based catalysts, also present a promising avenue for the amination of phenols. chemrxiv.org
Flow Chemistry: The transition from batch to continuous flow processes offers significant advantages in terms of safety, efficiency, and scalability. Future research will likely focus on designing and optimizing flow reactors for the synthesis of aminophenols, enabling better control over reaction parameters and minimizing byproduct formation.
Bio-catalysis: The use of enzymes to catalyze the synthesis of aminophenols from renewable feedstocks is a burgeoning area of research. This approach aligns with the principles of green chemistry, offering high selectivity and reducing the environmental impact of chemical production.
A comparative overview of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Research Challenges |
| Advanced Catalytic Amination | High atom economy, milder reaction conditions, potential for direct synthesis. | Catalyst stability and cost, selectivity control, catalyst recovery and reuse. |
| Continuous Flow Synthesis | Enhanced safety and control, improved yield and purity, ease of scalability. | Reactor design and fouling, optimization of reaction parameters, initial investment cost. |
| Biocatalytic Routes | High selectivity, use of renewable feedstocks, environmentally benign. | Enzyme stability and availability, reaction kinetics, downstream processing. |
Exploration of New Chemical Reactivity Profiles
The unique molecular structure of this compound, featuring both an amino and a hydroxyl group on an aromatic ring, provides a rich platform for exploring novel chemical transformations. researchgate.netchemcess.com Future research will delve into previously uncharted reactivity profiles, aiming to synthesize new classes of compounds with valuable properties.
Unexplored avenues include:
Oxidative Oligomerization and Polymerization: Aminophenols can undergo oxidative oligomerization, a process catalyzed by transition metals like iron. semanticscholar.org Investigating the controlled polymerization of this compound could lead to the development of novel conductive polymers or nitrogen-containing functional materials. researchgate.net
Cyclization and Condensation Reactions: The proximity of the amino and hydroxyl groups in ortho-aminophenol structures facilitates a variety of cyclization and condensation reactions. chemcess.com Systematic exploration of these reactions with this compound could yield new heterocyclic compounds with potential applications in pharmaceuticals or materials science.
Late-Stage Functionalization: Developing methods for the selective modification of the this compound scaffold is crucial for creating derivatives with tailored properties. This includes exploring novel C-H activation and cross-coupling strategies to introduce new functional groups onto the aromatic ring. chemrxiv.org
Advanced Spectroscopic Investigations under Operando Conditions
To gain a deeper understanding of the reaction mechanisms and catalyst behavior involved in the synthesis and transformation of this compound, advanced spectroscopic techniques are essential. Operando spectroscopy, which involves real-time analysis of a catalytic process under actual working conditions, is a particularly powerful tool. wikipedia.orgresearchgate.net
Future research will likely employ a combination of operando techniques to study:
Catalyst Active Sites: Identifying the precise structure of the active sites on catalysts during amination or other reactions. wikipedia.org Techniques like X-ray absorption spectroscopy (XAS) and Raman spectroscopy can provide valuable insights into the catalyst's oxidation state and coordination environment.
Reaction Intermediates: Detecting and characterizing transient intermediates formed during chemical reactions. researchgate.net This information is critical for elucidating reaction pathways and optimizing conditions for desired products.
Kinetic and Mechanistic Studies: Combining spectroscopic data with kinetic measurements to build comprehensive models of reaction mechanisms. researchgate.net This allows for a more rational approach to catalyst design and process optimization.
| Operando Technique | Information Gained | Application to this compound Research |
| Raman Spectroscopy | Vibrational modes of molecules, catalyst structure. | Monitoring the formation of intermediates and products in real-time during synthesis. |
| Infrared (IR) Spectroscopy | Functional groups, surface-adsorbed species. | Studying the interaction of reactants with catalyst surfaces. |
| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination environment of metal catalysts. | Characterizing the active state of catalysts in amination reactions. |
| UV-Vis Spectroscopy | Electronic transitions, formation of colored products. | Following the kinetics of polymerization or dye synthesis reactions. researchgate.net |
Integration of Artificial Intelligence and Machine Learning for Compound Design and Property Prediction
Future applications of AI and ML in this field include:
De Novo Design: Using generative models to design novel aminophenol derivatives with specific desired properties, such as enhanced biological activity or improved material performance. nih.govnih.gov
Property Prediction: Training ML models on existing chemical data to predict the physicochemical properties, reactivity, and potential applications of new this compound derivatives. acm.org
Synthesis Planning: Developing AI-driven tools that can retrospectively analyze complex molecules and propose viable and efficient synthetic routes, potentially uncovering non-intuitive pathways. acm.org
Sustainable and Circular Economy Aspects in Aminophenol Chemistry
The principles of sustainability and the circular economy are becoming increasingly important in the chemical industry. mdpi.comfrontiersin.org Future research on this compound will need to incorporate these principles throughout the compound's lifecycle, from synthesis to end-of-life.
Key areas for development include:
Bio-based Feedstocks: Investigating the synthesis of aminophenols from renewable resources, such as lignin, to reduce reliance on fossil fuels. rsc.org
Biodegradability and Upcycling: Studying the environmental fate of this compound and its derivatives to design new compounds that are biodegradable or can be readily upcycled into valuable new materials at the end of their service life. researchgate.net The shift from a linear "take-make-dispose" model to a circular one is essential for the long-term sustainability of chemical manufacturing. thechemicalengineer.com
By focusing on these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new applications and more sustainable chemical technologies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Amino-5-propylphenol, and how can researchers optimize reaction conditions for higher yields?
- Methodological Answer : The synthesis of this compound typically involves multi-step organic reactions, such as Friedel-Crafts alkylation followed by nitration and reduction. Key steps include:
- Alkylation : Introducing the propyl group to the phenol backbone using catalysts like AlCl₃ in anhydrous dichloromethane .
- Nitration : Controlled nitration at the 5-position using HNO₃/H₂SO₄ under low temperatures (0–5°C) to minimize byproducts.
- Reduction : Catalytic hydrogenation (e.g., Pd/C in ethanol) or chemical reduction (e.g., Fe/HCl) to convert nitro groups to amines.
- Optimization : Yield improvements require precise solvent selection (e.g., THF for solubility) and catalyst recycling .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Spectroscopy : Use NMR (¹H, ¹³C) to verify substitution patterns (e.g., propyl group at C5, amine at C2). Compare peaks with PubChem data for analogous compounds (e.g., 2-Amino-5-ethylphenol: δH 6.5–7.0 ppm for aromatic protons) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98% by area normalization).
- Elemental Analysis : Confirm molecular formula (C₉H₁₃NO) via combustion analysis or high-resolution mass spectrometry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves (tested for breakthrough time >30 minutes) and lab coats. Use EN 149:2001-certified respirators if airborne dust is generated .
- Ventilation : Conduct reactions in fume hoods to limit inhalation exposure.
- Spill Management : Absorb spills with diatomaceous earth and decontaminate surfaces with ethanol .
Advanced Research Questions
Q. How can researchers investigate the bioactivity of this compound in enzyme inhibition studies?
- Methodological Answer :
- Assay Design : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of target enzymes (e.g., kinases, oxidases) in vitro.
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values. Include positive controls (e.g., known inhibitors) for validation.
- Mechanistic Studies : Perform kinetic assays (Lineweaver-Burk plots) to determine competitive/non-competitive inhibition .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Structural Comparisons : Analyze substituent effects (e.g., propyl vs. ethyl groups) on solubility and receptor binding using molecular docking (e.g., AutoDock Vina) .
- Batch Consistency : Verify compound purity across studies via LC-MS; impurities >2% may skew bioactivity results .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in activity against specific targets .
Q. How should researchers design experiments to explore this compound’s potential in material science applications?
- Methodological Answer :
- Polymer Synthesis : Incorporate this compound as a monomer in polyamide or epoxy resins. Monitor thermal stability (TGA) and mechanical strength (DMA) .
- Surface Modification : Functionalize nanomaterials (e.g., graphene oxide) via amine-phenol coupling. Characterize using XPS and AFM .
- Optical Properties : Measure UV-Vis absorption (200–400 nm) and fluorescence to assess suitability for sensor development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
